(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride
Description
Molecular Formula and IUPAC Nomenclature
The compound (6-chloro-triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride has the molecular formula C₆H₇Cl₂N₅ , with a molecular weight of 220.06 g/mol . Its IUPAC name reflects its heterocyclic core and substituents:
- The 1,2,4-triazolo[4,3-b]pyridazine scaffold comprises a fused triazole (positions 1, 2, 4) and pyridazine (positions 3-b) ring system.
- A chlorine atom occupies position 6 of the pyridazine ring.
- A methanamine group (-CH₂NH₂) is attached to position 3 of the triazole ring.
- The hydrochloride salt form is denoted by the counterion Cl⁻ .
This systematic naming follows IUPAC priority rules for fused heterocycles, where the pyridazine ring is the base structure, and the triazole ring is annulated at positions 4 and 3-b .
Crystallographic Analysis of Triazolo[4,3-b]pyridazine Derivatives
X-ray crystallography studies of related triazolo[4,3-b]pyridazine derivatives reveal key structural features:
Key observations:
- Planarity : The triazole and pyridazine rings exhibit near-perfect planarity (mean deviation < 0.04 Å), stabilized by π-conjugation .
- Intermolecular interactions : C–H⋯N hydrogen bonds and π-π stacking (centroid distances: 3.70–3.90 Å) dominate crystal packing .
- Hydrochloride salt effects : Protonation of the methanamine group enhances solubility and stabilizes the crystal lattice via N–H⋯Cl⁻ interactions .
Bond Length and Angle Anomalies in Heterocyclic Systems
Deviations from standard bond lengths and angles highlight electronic effects in the triazolo[4,3-b]pyridazine core:
Notable angle distortions:
- N3–C4–C5 : 116.5° (vs. 120° ideal for sp² hybridization), due to ring strain .
- C6–N8–N9 : 105.7°, compressed by Cl substituent electronegativity .
Comparative Structural Analysis with Related Triazolopyridazine Analogues
Structural variations among triazolo[4,3-b]pyridazine derivatives influence physicochemical properties:
Impact of substitutions :
- Electron-withdrawing groups (Cl, CF₃) increase ring electron deficiency, enhancing reactivity in nucleophilic substitutions .
- Bulky substituents (thiophene, aryl) reduce solubility but improve target binding via hydrophobic interactions .
- Aminoalkyl side chains (e.g., CH₂NH₂) enable salt formation and hydrogen bonding, critical for blood-brain barrier penetration .
Properties
IUPAC Name |
(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5.ClH/c7-4-1-2-5-9-10-6(3-8)12(5)11-4;/h1-2H,3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJNZIJFXOITQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Triazolopyridazine Core
The core triazolopyridazine scaffold is synthesized by cyclocondensation reactions starting from 3-chloro-6-hydrazinylpyridazine derivatives. A key step involves the reaction of 3-chloro-6-hydrazinylpyridazine with cyanogen bromide, which facilitates the formation of the fused 1,2,4-triazole ring on the pyridazine nucleus. This cyclization is typically carried out under controlled temperature and inert atmosphere to ensure selectivity and yield.
Functionalization at the 3-Position with Methanamine
The methanamine substituent at the 3-position is introduced via nucleophilic substitution reactions on the chlorinated pyridazine intermediate. The chlorine at the 3-position is displaced by an amine nucleophile, such as methylamine or related amine sources, under reflux conditions in suitable solvents like butanol or acetic acid. This substitution is often performed under nitrogen atmosphere to prevent oxidation and side reactions.
Formation of the Hydrochloride Salt
The free amine (methanamine) is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or in aqueous medium. This step improves the compound’s stability, solubility, and handling properties for further applications.
Representative Synthetic Scheme
| Step | Reaction Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Cyclocondensation of 3-chloro-6-hydrazinylpyridazine with cyanogen bromide to form triazolopyridazine core | Cyanogen bromide, inert atmosphere, controlled temperature | High yield, selective ring closure |
| 2 | Halogenation or use of 3,6-dichloropyridazine starting material | Chlorination reagents or direct use of dichloropyridazine | Chlorine at 6-position retained |
| 3 | Nucleophilic substitution of 3-chlorine with methanamine | Methylamine, reflux in butanol or acetic acid, nitrogen atmosphere | Moderate to high yield, substitution at 3-position |
| 4 | Salt formation with hydrochloric acid | HCl in organic solvent or aqueous medium | Formation of stable hydrochloride salt |
Research Findings and Analytical Data
Though direct preparation methods for (6-Chloro-triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride are scarce in public databases, related pyridazine derivatives have been synthesized using similar methodologies as described above. For example, research on pyridazine-based kinase inhibitors demonstrates the feasibility of preparing such bicyclic systems with halogen and amine substitutions through nucleophilic aromatic substitution and cyclization strategies.
The structural confirmation of these compounds is routinely performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C)
- Mass Spectrometry (MS)
- Elemental Analysis
- X-ray Crystallography (where applicable)
These techniques verify the successful formation of the triazolopyridazine ring, the presence of chlorine at the 6-position, and the methanamine substitution at the 3-position.
Summary Table of Preparation Method Characteristics
| Aspect | Description |
|---|---|
| Core Scaffold Formation | Cyclocondensation of hydrazinylpyridazine with cyanogen bromide |
| Chlorine Introduction | Use of 3,6-dichloropyridazine or selective halogenation |
| Methanamine Substitution | Nucleophilic aromatic substitution at 3-position with methylamine |
| Salt Formation | Reaction with HCl to form hydrochloride salt |
| Reaction Conditions | Reflux in butanol or acetic acid under nitrogen atmosphere |
| Purification | Crystallization or chromatographic methods |
| Characterization | NMR, MS, elemental analysis |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various functional groups at specific positions on the molecule.
Scientific Research Applications
Agricultural Chemistry
Herbicides and Fungicides Development
- The compound is utilized in the synthesis of new herbicides and fungicides aimed at improving crop yields and protecting plants from pests and diseases. Its triazole structure contributes to its efficacy as a bioactive agent in agricultural formulations.
Pharmaceuticals
Synthesis of Pharmaceutical Agents
- (6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been explored for its potential in treating neurological disorders due to its ability to interact with specific biological targets.
Case Study: Neurological Disorders
- Research indicates that derivatives of this compound exhibit promising activity against conditions such as Alzheimer's disease and epilepsy. Studies have demonstrated that compounds synthesized using this triazole moiety can modulate neurotransmitter systems effectively.
Material Science
Advanced Materials Development
- The compound is investigated for its role in creating advanced materials with enhanced properties. Its incorporation into polymer matrices has shown potential for improving thermal stability and chemical resistance.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Application | Polymer Composites |
Biochemistry
Biochemical Assays
- In biochemistry, this compound is employed in assays to study enzyme interactions and metabolic pathways. Its ability to act as a probe allows researchers to gain insights into complex biochemical processes.
Case Study: Enzyme Inhibition
- A study demonstrated that this compound could inhibit specific enzymes involved in disease pathways, highlighting its potential as a lead compound for drug development.
Environmental Science
Pollutant Degradation Studies
- Researchers utilize this compound to assess the degradation of environmental pollutants. Its application in bioremediation strategies has shown effectiveness in breaking down harmful substances in contaminated sites.
Case Study: Environmental Remediation
- A project focused on using this compound demonstrated significant reductions in pollutant levels in soil samples over a specified period.
Mechanism of Action
The mechanism by which (6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazolo-Pyridazine Core
Key Observations :
- Ring System Isomerism : Compounds with [4,3-a] vs. [4,3-b] fusion (e.g., vs. ) exhibit distinct electronic and steric profiles due to differences in ring fusion angles .
- Substituent Effects : Chlorine enhances electrophilicity and binding to hydrophobic pockets, while phenyl groups increase lipophilicity but may reduce solubility .
- Salt Forms: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility compared to monohydrochloride forms .
BRD4 Bromodomain Inhibitors
- Target Compound: Demonstrated utility as an intermediate for BRD4 inhibitors (e.g., compound 29 in ). Derivatives with sulfonamide or acyl groups show nanomolar binding affinities .
- Analogues :
- N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Vitas-M, STK651245): Exhibits enhanced potency due to trifluoromethyl and indole substituents .
- 6-Fluoro-2-[3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,4,9-tetrahydropyrido[3,4-b]indole : Fluorine atoms improve metabolic stability .
Activity Trends :
- Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance binding to bromodomains by polar interactions.
- Bulkier Substituents (e.g., piperidine, indole): Improve selectivity but may reduce synthetic yields (e.g., 38–40% yields for some derivatives in ) .
Biological Activity
(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of infectious diseases and cancer treatment. This article explores its biological activity through various studies and data, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 518050-85-6
- Molecular Formula : C₆H₇ClN₅
- Molecular Weight : 220.06 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Protozoan Parasites : Research indicates that derivatives of triazolopyridazines exhibit anti-parasitic properties against Cryptosporidium species. The compound has shown moderate efficacy in inhibiting parasite growth in vitro with an EC50 value of approximately 3.8 μM .
- Cancer Therapeutics : The compound's structural analogs have been investigated for their potential as inhibitors of c-Met protein kinase, which is implicated in various cancers. Compounds within this class have demonstrated selective inhibition and favorable pharmacokinetic properties .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and its analogs.
Case Study 1: Anti-Cryptosporidium Activity
A study focused on the efficacy of triazolopyridazine derivatives against Cryptosporidium revealed that while the compound exhibited some level of inhibition against parasite growth, it was not sufficient for complete eradication. This suggests a need for further optimization in structure to enhance its anti-parasitic efficacy.
Case Study 2: Cancer Treatment Potential
In a different investigation into c-Met inhibitors, compounds similar to this compound demonstrated significant inhibition of tumor growth in preclinical models. The findings support the compound's potential as a therapeutic agent in oncology.
Q & A
Q. What are the recommended synthetic routes for (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride?
The compound is synthesized via cyclization of precursors such as ethyl N-benzoyl-α-heteroaryl-glycinates under reflux conditions. A common method involves reacting chloro-substituted pyridazine derivatives with hydrazides in the presence of dehydrating agents like phosphorus oxychloride . Key steps include temperature control (e.g., reflux) and solvent optimization (e.g., ethanol or DMF) to improve yield. Reaction progress can be monitored via TLC or HPLC .
Q. How should researchers handle solubility and stability challenges during experimental workflows?
The compound is hygroscopic and requires storage in sealed, dry conditions at room temperature. For solubility, polar aprotic solvents (e.g., DMSO or DMF) are recommended. Stability tests under varying pH (4–9) and temperature (4–40°C) should precede biological assays. Analytical techniques like NMR and mass spectrometry can verify structural integrity post-solubilization .
Q. What spectroscopic methods are optimal for characterizing this compound?
- NMR : Use - and -NMR to confirm the triazolopyridazine core and methanamine substituent.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (220.06 g/mol) and purity.
- X-ray Crystallography : Resolves chlorine positioning and hydrogen bonding patterns in the hydrochloride salt .
Advanced Research Questions
Q. How can structural analogs of this compound inform structure-activity relationship (SAR) studies?
Modifications at the 6-chloro position (e.g., substitution with morpholine or piperidine) alter bioactivity. For example, replacing chlorine with methoxy groups enhances solubility but may reduce target affinity. Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., kinase inhibition) can prioritize analogs for further testing .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in cytotoxicity or receptor binding may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Dose-response curves (IC/EC) should be triplicated to ensure reproducibility .
Q. How can researchers optimize this compound for in vivo efficacy studies?
- Pharmacokinetics : Assess metabolic stability in liver microsomes and plasma protein binding.
- Formulation : Use PEGylated nanoparticles or liposomes to enhance bioavailability, as the hydrochloride salt may exhibit poor membrane permeability.
- Toxicity Screening : Conduct acute toxicity tests in rodent models (LD) before progressing to disease-specific models .
Q. What mechanistic insights support its potential in senescence-related diseases?
Patent data suggests triazolopyridazine derivatives modulate senescence-associated pathways (e.g., p16/p21). Target validation via siRNA knockdown or CRISPR-Cas9 in senescent cell lines (e.g., WI-38 fibroblasts) can confirm mechanism. Transcriptomic profiling (RNA-seq) post-treatment identifies downstream effectors .
Methodological Considerations
Q. How should researchers address conflicting cytotoxicity results across cell lines?
- Cell Line Authentication : Use STR profiling to confirm identity.
- Culture Conditions : Standardize media (e.g., RPMI vs. DMEM), serum concentration, and passage number.
- Assay Controls : Include viability markers (MTT/Alamar Blue) and apoptosis assays (Annexin V/PI) to distinguish cytostatic vs. cytotoxic effects .
Q. What computational tools predict off-target interactions for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
